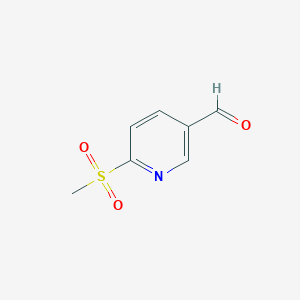
3-Methoxy-5-methylbenzonitrile
概要
説明
3-Methoxy-5-methylbenzonitrile is a chemical compound that is part of a broader class of organic compounds known as benzonitriles. These compounds contain a benzene ring attached to a nitrile group (CN) and can have various substituents that modify their chemical properties and reactivity. Although the specific compound 3-Methoxy-5-methylbenzonitrile is not directly mentioned in the provided papers, related compounds with similar structures have been synthesized and studied, providing insights into the behavior of such molecules.
Synthesis Analysis
The synthesis of compounds related to 3-Methoxy-5-methylbenzonitrile involves multiple steps, including nitration, esterification, amination, and dehydration, as seen in the synthesis of 3,5-dinitrobenzonitrile . Another related compound, 3-methoxy-4-chloro-5-nitrobenzonitrile, was synthesized from vanillin through a process involving reflux with phosphoryl chloride and s-collidine in toluene . These methods highlight the complexity and the need for careful control of reaction conditions to obtain the desired products.
Molecular Structure Analysis
The molecular structure of benzonitriles can be analyzed using various spectroscopic techniques such as IR, NMR, and MS spectra, as well as X-ray crystallography . For example, the crystal structure of α-[(4-methoxyphenyl)methylene]-4-nitrobenzeneacetonitrile was determined to exist in multiple polymorphic forms, showcasing the importance of molecular conformation in the solid state . These techniques are essential for confirming the identity and purity of the synthesized compounds.
Chemical Reactions Analysis
Benzonitriles undergo a variety of chemical reactions, including nucleophilic aromatic substitutions, as demonstrated by the reactions of 3-trichloromethylbenzonitrile with sodium methoxide and methyl thioglycolate . The reactivity of these compounds is influenced by the presence of electron-withdrawing or electron-donating groups on the benzene ring, which can stabilize or destabilize reaction intermediates such as Meisenheimer complexes .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzonitriles are influenced by their molecular structure. For instance, the presence of halogen atoms can lead to the formation of chain-like arrangements and polymorphs due to specific intermolecular interactions . The solubility, melting points, and crystalline forms of these compounds can vary significantly, affecting their potential applications. The optical properties, such as UV-vis absorption and fluorescence, are also dependent on the substituents attached to the benzene ring, as seen in the study of novel oxadiazole derivatives .
科学的研究の応用
Synthesis and Chemical Properties :
- Improved synthesis methods for derivatives of benzonitriles, such as 1-chloro-6-methoxy-isoquinolin-3-ol, have been developed, offering better yields and reproducibility (Zheng et al., 2009).
- Research on the reaction mechanisms of benzonitriles, like the study of 3,5-dinitrobenzonitrile, helps in understanding their chemical behavior (Abe, 1983).
Materials Science and Corrosion Inhibition :
- 2-Aminobenzene-1,3-dicarbonitriles derivatives have been investigated for their corrosion inhibition properties on materials like mild steel (Verma et al., 2015).
Pharmaceutical Research :
- Benzonitrile derivatives have potential applications in pharmaceutical research, as seen in studies involving the synthesis of compounds like gefitinib (Jin et al., 2005).
Theoretical and Computational Chemistry :
- Theoretical studies, such as the investigation of methylbenzonitriles, provide insights into the thermochemical properties of these compounds (Zaitseva et al., 2015).
Biochemical Applications :
- Research on benzonitriles as tyrosinase inhibitors showcases their potential use in biochemistry and dermatology (Nihei & Kubo, 2019).
Safety And Hazards
特性
IUPAC Name |
3-methoxy-5-methylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-7-3-8(6-10)5-9(4-7)11-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLFCGYDEYLLNEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20620628 | |
| Record name | 3-Methoxy-5-methylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20620628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-5-methylbenzonitrile | |
CAS RN |
473923-98-7 | |
| Record name | 3-Methoxy-5-methylbenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=473923-98-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methoxy-5-methylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20620628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![[4-(4-Chloro-phenyl)-thiazol-5-yl]-acetic acid](/img/structure/B1321869.png)




